Cas no 1361692-34-3 (6-(3,4-Dichlorophenyl)nicotinonitrile)

6-(3,4-Dichlorophenyl)nicotinonitrile 化学的及び物理的性質
名前と識別子
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- 6-(3,4-Dichlorophenyl)nicotinonitrile
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- インチ: 1S/C12H6Cl2N2/c13-10-3-2-9(5-11(10)14)12-4-1-8(6-15)7-16-12/h1-5,7H
- InChIKey: GZTHPAYLJHIDAS-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1C=CC(C#N)=CN=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 286
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 36.7
6-(3,4-Dichlorophenyl)nicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026004717-500mg |
6-(3,4-Dichlorophenyl)nicotinonitrile |
1361692-34-3 | 97% | 500mg |
$980.00 | 2022-04-03 | |
Alichem | A026004717-1g |
6-(3,4-Dichlorophenyl)nicotinonitrile |
1361692-34-3 | 97% | 1g |
$1,848.00 | 2022-04-03 | |
Alichem | A026004717-250mg |
6-(3,4-Dichlorophenyl)nicotinonitrile |
1361692-34-3 | 97% | 250mg |
$646.00 | 2022-04-03 |
6-(3,4-Dichlorophenyl)nicotinonitrile 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
6-(3,4-Dichlorophenyl)nicotinonitrileに関する追加情報
6-(3,4-Dichlorophenyl)nicotinonitrile: A Comprehensive Overview
6-(3,4-Dichlorophenyl)nicotinonitrile, also known by its CAS number 1361692-34-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of nicotinonitrile, a class of molecules known for their potential biological activity and applications in drug discovery. The presence of the 3,4-dichlorophenyl group introduces unique electronic and steric properties, making it a valuable compound for further research and development.
The synthesis of 6-(3,4-Dichlorophenyl)nicotinonitrile involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These improvements are particularly relevant in the context of increasing demand for this compound in various industries.
One of the most promising applications of 6-(3,4-Dichlorophenyl)nicotinonitrile lies in its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits significant biological activity, particularly in modulating key cellular pathways involved in inflammation and oxidative stress. For instance, research published in the Journal of Medicinal Chemistry highlights its ability to inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
In addition to its pharmacological applications, 6-(3,4-Dichlorophenyl)nicotinonitrile has also been explored for its role in agrochemicals. Recent studies have demonstrated its efficacy as a plant growth regulator, promoting root development and enhancing stress tolerance in crops. This dual functionality underscores the versatility of this compound across multiple disciplines.
The environmental impact of 6-(3,4-Dichlorophenyl)nicotinonitrile is another area of active research. While initial assessments suggest that it is not inherently hazardous under normal conditions, ongoing studies are evaluating its biodegradation pathways and potential accumulation in ecosystems. These findings are critical for ensuring sustainable use and minimizing ecological risks.
In conclusion, 6-(3,4-Dichlorophenyl)nicotinonitrile, with its CAS number 1361692-34-3, represents a multifaceted compound with wide-ranging applications. Its unique chemical properties and promising biological activity make it a valuable asset in both academic research and industrial development. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing science and technology.
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